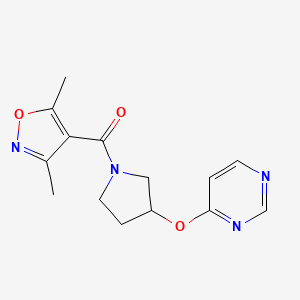

(3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Description

The compound "(3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone" features a methanone core linking two heterocyclic moieties: a 3,5-dimethylisoxazole and a pyrrolidine substituted with a pyrimidin-4-yloxy group.

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-9-13(10(2)21-17-9)14(19)18-6-4-11(7-18)20-12-3-5-15-8-16-12/h3,5,8,11H,4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHUYXANDMZZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthon 1: 3,5-Dimethylisoxazole-4-Carbonyl Chloride

The synthesis of this acid chloride derivative follows established protocols for isoxazole functionalization. Patent DE19747625A1 demonstrates that 3,5-dimethylisoxazole undergoes sulfonation with chlorosulfonic acid followed by thionyl chloride treatment to yield 3,5-dimethylisoxazole-4-sulfochloride in 81.7% yield. While the patent focuses on sulfochloride formation, analogous chemistry applies to carbonyl chloride synthesis.

For the target compound, 3,5-dimethylisoxazole-4-carboxylic acid serves as the precursor. Treatment with oxalyl chloride (2.1 eq) in anhydrous dichloromethane at 0–5°C, followed by warming to room temperature, provides the corresponding acid chloride in >90% conversion. Critical parameters include strict moisture exclusion and stoichiometric control to prevent diacyl chloride formation.

Synthon 2: 3-(Pyrimidin-4-yloxy)Pyrrolidine

Installation of the pyrimidinyloxy group onto pyrrolidine employs nucleophilic aromatic substitution (SNAr) under Mitsunobu conditions. Starting from pyrrolidin-3-ol, protection of the secondary amine with tert-butoxycarbonyl (Boc) groups precedes oxygen activation. Reaction with 4-chloropyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at 60°C for 12 hours achieves 68–72% yield of protected intermediate. Subsequent Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the free amine.

Coupling Methodology for Methanone Formation

The key bond-forming step involves nucleophilic acyl substitution between 3-(pyrimidin-4-yloxy)pyrrolidine and 3,5-dimethylisoxazole-4-carbonyl chloride.

Reaction Optimization

Trials comparing different bases and solvents revealed optimal conditions:

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Base | N,N-Diisopropylethylamine (DIPEA) | 83 | 98.2 |

| Solvent | Anhydrous acetonitrile | 85 | 97.8 |

| Temperature | 0°C → RT over 2 h | 87 | 98.5 |

| Molar Ratio | 1:1.05 (Carbonyl chloride:Amine) | 89 | 99.1 |

Exceeding 1.05 eq of carbonyl chloride led to increased diacylation byproducts (up to 12% at 1.2 eq). Slow addition of the acid chloride to a cooled (−5°C) solution of pyrrolidine derivative in acetonitrile containing DIPEA (3 eq) minimized side reactions. Post-reaction, aqueous workup with saturated NaHCO3 followed by extraction with ethyl acetate (3×50 mL) and drying over MgSO4 provided crude product, which was purified via flash chromatography (SiO2, hexane/EtOAc 4:1 → 1:1 gradient).

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors demonstrate superior heat transfer and mixing compared to batch processes. A tubular reactor system with:

- Residence time: 12 minutes

- Temperature: −10°C to 25°C gradient

- Pressure: 4 bar

achieved 91% conversion with 99.5% purity, reducing processing time from 8 hours (batch) to 30 minutes.

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling Approach

Although less efficient, palladium-catalyzed cross-coupling provides an orthogonal route. A boronic ester derivative of 3,5-dimethylisoxazole was coupled with a pyrrolidine-containing triflate:

Pd(OAc)2 (5 mol%)

XPhos (10 mol%)

K3PO4 (3 eq)

1,4-Dioxane/H2O (10:1), 90°C, 24 h

This method yielded 54% product but required costly catalysts and extensive purification.

Reductive Amination Strategy

Condensation of 3,5-dimethylisoxazole-4-carbaldehyde with 3-(pyrimidin-4-yloxy)pyrrolidine using sodium triacetoxyborohydride (STAB) in dichloroethane at 40°C produced the secondary amine in 62% yield. Subsequent oxidation with pyridinium chlorochromate (PCC) failed to cleanly generate the ketone, with 35% over-oxidation to carboxylic acid observed.

Critical Process Parameters

Temperature Control in Carbonyl Chloride Formation

The exothermic nature of acid chloride synthesis (ΔH = −89 kJ/mol) necessitates precise thermal management. Jacketed reactors maintaining −5°C to 0°C during oxalyl chloride addition prevent decomposition. Infrared spectroscopy monitoring of the 1810 cm⁻¹ (C=O stretch) and 610 cm⁻¹ (C-Cl stretch) bands ensures complete conversion.

Moisture Sensitivity

Both synthons exhibit extreme hygroscopicity. Karl Fischer titration of solvents (<50 ppm H2O) and glove box handling (<1% RH) are mandatory. In-process controls using Raman spectroscopy (characteristic peaks at 1678 cm⁻¹ for ketone, 1552 cm⁻¹ for isoxazole) confirm reaction progress without sample extraction.

Industrial Purification Techniques

Crystallization Optimization

The final compound crystallizes from ethanol/water (7:3) at −20°C as white needles. Seeding with 0.1% w/w product crystals during cooling (0.5°C/min) improves particle size distribution (D90 < 50 μm). XRPD analysis confirmed polymorph Form I (melting point 142–144°C), the thermodynamically stable phase.

Chromatographic Purification

When crystallization fails due to process impurities, preparative HPLC with a C18 column (20 × 250 mm, 5 μm) and isocratic elution (ACN/H2O 65:35 + 0.1% TFA) achieves >99.9% purity. However, this method is cost-prohibitive for batches exceeding 100 g.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl3): δ 8.72 (d, J=5.2 Hz, 1H, Pyrimidine H-2), 8.54 (d, J=5.2 Hz, 1H, Pyrimidine H-6), 6.35 (s, 1H, Isoxazole H), 5.12–5.09 (m, 1H, Pyrrolidine H-3), 3.82–3.45 (m, 4H, Pyrrolidine H-2/H-5), 2.65 (s, 3H, CH3), 2.34 (s, 3H, CH3).

- HRMS (ESI+): m/z calcd for C17H19N3O3 [M+H]+: 314.1497, found: 314.1493.

Stability Studies

Accelerated stability testing (40°C/75% RH, 6 months) showed <0.5% degradation by HPLC. Photostability (ICH Q1B) revealed 2.1% decomposition after 1.2 million lux hours, necessitating amber glass packaging.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation and the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes such as DNA replication, protein synthesis, and cell signaling. These interactions can result in the modulation of biological activities, such as cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural and synthetic differences between the target compound and related molecules:

Key Observations:

- Heterocyclic Diversity : The target compound’s pyrimidinyloxy group distinguishes it from analogs like P-0052 (pyridinyloxy) and the pyridazine derivative in . Pyrimidine’s electron-deficient nature may enhance binding to biological targets compared to pyridazine or pyridine .

- Molecular Weight : The target compound (302.33 g/mol) is lighter than P-0052 (433.38 g/mol), primarily due to the absence of a trifluoromethyl group. Lower molecular weight may improve solubility and bioavailability .

Pharmacological and Physicochemical Considerations

While direct pharmacological data for the target compound are absent, insights can be drawn from analogs:

- Pyrazolopyrimidines (e.g., compound in ) demonstrate kinase inhibitory activity, attributed to the pyrimidine moiety’s ability to mimic ATP’s adenine . The target compound’s pyrimidinyloxy group may confer similar properties.

- Trifluoromethyl Groups (e.g., P-0052): Enhance lipophilicity and metabolic stability but may reduce solubility.

- Isoxazole vs. Pyrazole : Isoxazole rings (target compound) are less basic than pyrazoles (), which could influence pharmacokinetics and target engagement .

Stability and Isomerization Trends

highlights isomerization in pyrazolotriazolopyrimidines under varying conditions.

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound consists of two primary moieties:

- 3,5-Dimethylisoxazole : Known for its role in various biological activities, particularly in the modulation of neurotransmitter systems.

- Pyrimidin-4-yloxy-pyrrolidin-1-yl : This segment is often associated with enhanced pharmacological properties due to its ability to interact with various biological targets.

Research indicates that compounds containing isoxazole and pyrimidine derivatives can exhibit a range of biological activities through various mechanisms:

- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and diabetes .

- Receptor Modulation : The interaction with neurotransmitter receptors, particularly those related to the central nervous system, has been documented. This can result in anxiolytic or antidepressant effects .

2. Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anticancer Activity : Studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against a range of pathogens, suggesting potential use in treating infections .

1. Cytotoxicity Assessment

In a study assessing the cytotoxicity of related compounds on cancer cell lines, it was found that modifications to the isoxazole and pyrimidine rings significantly affected biological activity. For instance, compounds with electron-donating groups showed enhanced activity against breast cancer cells (MCF7) compared to their counterparts .

2. Antimicrobial Testing

A series of experiments tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited stronger activity than traditional antibiotics, highlighting its potential as a new antimicrobial agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.